molecular formula C14H17IO2 B5911092 [2-(2-iodoethynyl)-2-adamantyl] acetate

[2-(2-iodoethynyl)-2-adamantyl] acetate

Cat. No.: B5911092
M. Wt: 344.19 g/mol
InChI Key: KJCWEQWNIJHKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-iodoethynyl)-2-adamantyl] acetate is a compound that features an adamantane core with an iodoethynyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-iodoethynyl)-2-adamantyl] acetate typically involves the iodination of an ethynyl group attached to an adamantane core, followed by esterification with acetic acid. One common method involves the use of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) to selectively generate the iodoalkyne . The reaction conditions often require a controlled environment to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

[2-(2-iodoethynyl)-2-adamantyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can modify the ethynyl group to form various functionalized adamantane derivatives.

Scientific Research Applications

[2-(2-iodoethynyl)-2-adamantyl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2-iodoethynyl)-2-adamantyl] acetate involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The iodoethynyl group can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function. The adamantane core provides stability and rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-iodoethynyl)-2-adamantyl] acetate is unique due to its combination of an adamantane core with an iodoethynyl group and an acetate ester. This structure provides a balance of stability, reactivity, and functional versatility, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[2-(2-iodoethynyl)-2-adamantyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO2/c1-9(16)17-14(2-3-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCWEQWNIJHKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C2CC3CC(C2)CC1C3)C#CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.